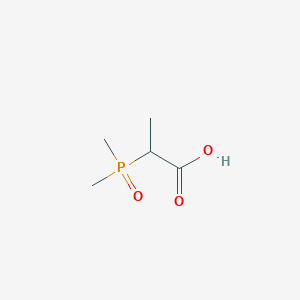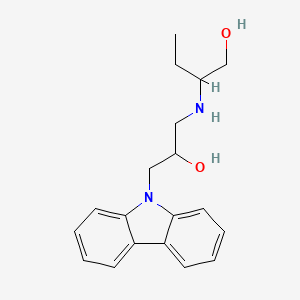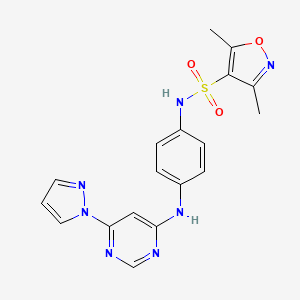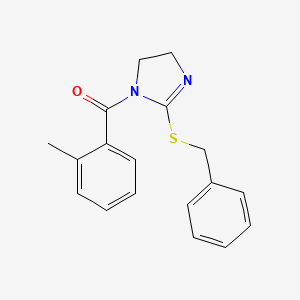
2-Dimethylphosphorylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylphosphorylpropanoic acid is an organic compound with the molecular formula C5H11O3P It is characterized by the presence of a phosphoryl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylpropanoic acid typically involves the reaction of propanoic acid derivatives with dimethylphosphorylating agents. One common method includes the condensation of propanoic acid with dimethylphosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphoryl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions: 2-Dimethylphosphorylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学的研究の応用
2-Dimethylphosphorylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for phosphoryl group interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting phosphoryl-related pathways.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 2-Dimethylphosphorylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphoryl groups. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing processes like phosphorylation and dephosphorylation. These interactions are crucial in regulating cellular functions and metabolic activities.
類似化合物との比較
- 2-Dimethylphosphorylbutanoic acid
- 2-Dimethylphosphorylpentanoic acid
- 2-Dimethylphosphorylhexanoic acid
Comparison: Compared to its analogs, 2-Dimethylphosphorylpropanoic acid is unique due to its specific chain length and the positioning of the phosphoryl group. This structural difference influences its reactivity and interaction with other molecules, making it distinct in its applications and effects.
特性
IUPAC Name |
2-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPTFRGDKAABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2932980.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2932982.png)
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)
![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)





![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

